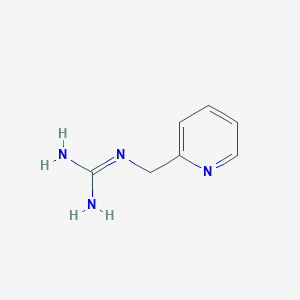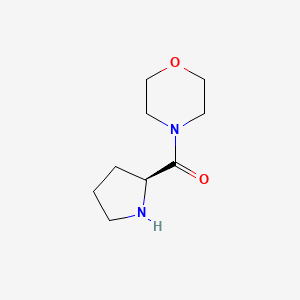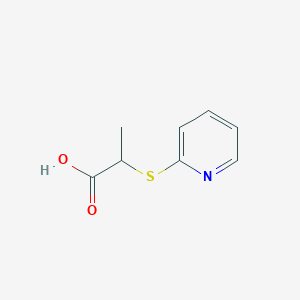
2-(4-aminocyclohexyl)acetic Acid
Descripción general
Descripción
2-(4-aminocyclohexyl)acetic acid is an organic compound with the molecular formula C8H15NO2. It is a white crystalline powder that is soluble in water and polar organic solvents . This compound is used in various fields, including organic synthesis and as a ligand in coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-aminocyclohexyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with nitrous acid to form cyclohexanone oxime, which is then reduced to cyclohexylamine. The cyclohexylamine is then reacted with acetic anhydride to produce this compound .
Another method involves the use of 1,4-cyclohexanedione as a starting material. This compound undergoes a Wittig reaction with ethyl acetate triphenylphosphine ylide, followed by condensation and catalytic hydrogenation to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The processes are optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-aminocyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexylamines .
Aplicaciones Científicas De Investigación
2-(4-aminocyclohexyl)acetic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4-aminocyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and proteins, affecting their structure and function . The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-(4-aminocyclohexyl)acetic acid include:
- 2-(1-aminocyclohexyl)acetic acid
- 2-(1-amino-4-(tert-butyl)cyclohexyl)acetic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in certain applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
2-(4-aminocyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDSFSRMHSDHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B3024186.png)
![1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine](/img/structure/B3024188.png)







![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride](/img/structure/B3024199.png)




